
4-(3-Carboxy-5-fluorophenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Carboxy-5-fluorophenyl)-2-methoxyphenol, 95% (commonly referred to as 4-FMC) is a phenolic compound that has a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of 79-80°C. 4-FMC has been studied extensively in the fields of synthetic organic chemistry and biochemistry.
Scientific Research Applications
4-FMC is widely used in scientific research and has been studied extensively in the fields of synthetic organic chemistry and biochemistry. It is used as a building block in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the production of a variety of polymers and other materials. In addition, 4-FMC has been used in the synthesis of a number of natural products, including terpenes, steroids, and alkaloids.
Mechanism of Action
The mechanism of action of 4-FMC is not fully understood. However, it is known that 4-FMC is a potent inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme involved in the biosynthesis of prostaglandins, which play an important role in the regulation of inflammation and other physiological processes. Inhibition of COX by 4-FMC results in the reduction of prostaglandin synthesis and has been shown to have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
4-FMC has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, 4-FMC has been shown to have antioxidant, antiproliferative, and anti-angiogenic activities. It has also been shown to inhibit the release of histamine and other pro-inflammatory mediators, and to modulate the activity of a number of enzymes, including cytochrome P450, tyrosine hydroxylase, and cyclooxygenase.
Advantages and Limitations for Lab Experiments
4-FMC has several advantages for use in lab experiments. It is a relatively stable compound and can be easily stored and handled. Additionally, it is relatively inexpensive and widely available. However, there are some limitations to its use in lab experiments. It can be toxic and should be handled with caution. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in certain situations.
Future Directions
There are a number of potential future directions for 4-FMC research. Additional research is needed to better understand its mechanism of action and the biochemical and physiological effects of its inhibition of cyclooxygenase. Additionally, further research is needed to explore the potential therapeutic applications of 4-FMC, such as its use as an anti-inflammatory, analgesic, and antioxidant agent. Finally, further research is needed to explore the potential uses of 4-FMC as a building block in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes.
Synthesis Methods
4-FMC can be synthesized using a variety of methods. The most commonly used method is the reaction of 3-fluorobenzoic acid with 2-methoxy-4-chlorophenol in the presence of a base such as sodium hydroxide. This reaction yields 4-FMC as a white crystalline solid. Other methods of synthesis include the reaction of 3-fluorobenzoic acid with 2-methoxy-4-methoxyphenol in the presence of a base, or the reaction of 3-fluorobenzoic acid with 2-methoxy-4-chloroaniline in the presence of a base.
properties
IUPAC Name |
3-fluoro-5-(4-hydroxy-3-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO4/c1-19-13-7-8(2-3-12(13)16)9-4-10(14(17)18)6-11(15)5-9/h2-7,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLROYWRGGHTFJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685658 |
Source


|
| Record name | 5-Fluoro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Carboxy-5-fluorophenyl)-2-methoxyphenol | |
CAS RN |
1261891-36-4 |
Source


|
| Record name | 5-Fluoro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6380031.png)
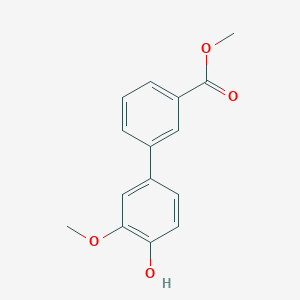
![2-Methoxy-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6380035.png)


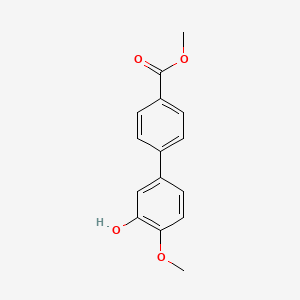
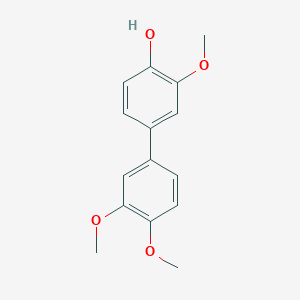
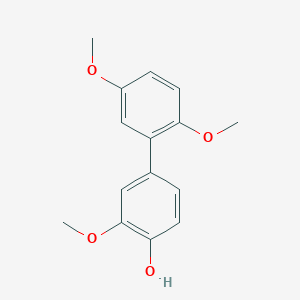
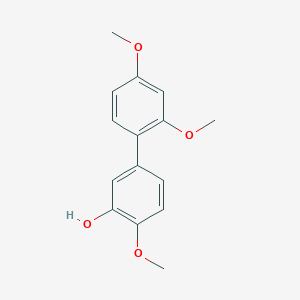



![4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95%](/img/structure/B6380113.png)
